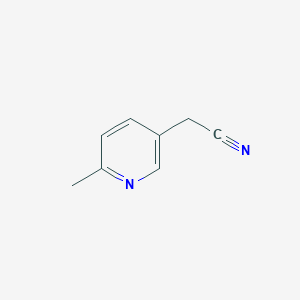

2-(6-Methylpyridin-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPNSVPRINUIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466422 | |

| Record name | 2-(6-methylpyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52426-67-2 | |

| Record name | 6-Methyl-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52426-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-methylpyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methylpyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 6 Methylpyridin 3 Yl Acetonitrile and Its Precursors

Established Synthetic Routes

Traditional methods for the synthesis of 2-(6-methylpyridin-3-yl)acetonitrile and its precursors often rely on classical organic reactions, providing robust and well-understood pathways to the target molecule.

Strecker-like Reactions for Acetonitrile (B52724) Moiety Formation

The Strecker synthesis, a well-established method for producing α-amino nitriles, can be adapted to form the acetonitrile group. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com This approach typically involves the reaction of an aldehyde with a cyanide source and ammonia (B1221849) or an amine. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org In the context of this compound synthesis, a plausible precursor would be 6-methylpyridine-3-carbaldehyde.

The general mechanism proceeds in two main stages:

Imine Formation: The aldehyde reacts with ammonia to form an imine. numberanalytics.com

Cyanide Addition: A cyanide ion then attacks the imine, forming the α-aminonitrile. masterorganicchemistry.com

Subsequent hydrolysis of the resulting α-aminonitrile can yield an α-amino acid. masterorganicchemistry.com However, for the synthesis of the target acetonitrile, modifications to the classical Strecker reaction would be necessary to avoid the formation of the amino group or to facilitate its removal.

Condensation Reactions in Pyridine-Nitrile Synthesis

Condensation reactions provide a powerful tool for the formation of the core structure of this compound. A notable example is the condensation of a 6-methylnicotinic ester with a substituted acetonitrile.

One documented multi-step synthesis of a key intermediate for Etoricoxib involves the condensation of a 6-methylnicotinic ester with 4-(methylthio)phenylacetonitrile (B1302252). google.com This reaction typically employs a strong base, such as an alkali metal alkoxide, in an alcoholic or aromatic hydrocarbon solvent. The resulting product is a β-keto nitrile, which can then undergo further transformations.

A specific example involves the following steps:

Condensation: 4-(methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester to yield 3-2-(4-(methylthio)phenyl)-2-cyanoacetyl-pyridine.

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic conditions to hydrolyze and decarboxylate the molecule, leading to 3-2-(4-(methylthio)phenyl)acetylpyridine. google.com

This ketone can then be further processed. Although this route does not directly yield this compound, it demonstrates the feasibility of constructing the pyridyl-ethanone backbone through condensation, which is structurally related to the target acetonitrile.

Multi-step Synthesis Strategies

The synthesis of this compound is often embedded within a larger, multi-step synthesis of more complex molecules like Etoricoxib. researchgate.netgoogle.compatsnap.comgoogleapis.com These strategies often involve the initial synthesis of a substituted pyridine (B92270) ring followed by the introduction and manipulation of the side chain at the 3-position.

One such pathway can be conceptualized as follows:

Pyridine Ring Formation: Synthesis of a 6-methyl-3-substituted pyridine precursor.

Side Chain Introduction: Introduction of a two-carbon unit at the 3-position.

Functional Group Transformation: Conversion of the two-carbon side chain into the acetonitrile group.

For instance, a process for preparing an Etoricoxib intermediate starts from 4-(methylthio)phenylacetonitrile and a 6-methylnicotinic ester. google.com This highlights a strategy where the acetonitrile-containing fragment is introduced early in the synthetic sequence.

Advanced Synthetic Approaches

More contemporary methods for the synthesis of this compound and its precursors leverage modern catalytic systems and activation strategies to improve efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are applicable to the synthesis of pyridine derivatives. google.com

Sonogashira Coupling: A plausible advanced route to this compound involves the Sonogashira coupling of a 3-halo-6-methylpyridine with a protected alkyne, followed by conversion of the alkyne to the acetonitrile. For example, 3-bromo- (B131339) or 3-iodo-6-methylpyridine could be coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting silylated alkyne can then be deprotected and subsequently converted to the nitrile. This approach offers a modular way to construct the desired molecule.

Suzuki Coupling: While not directly forming the acetonitrile group, Suzuki coupling is instrumental in creating the pyridine core with necessary substitutions for further functionalization. For instance, a substituted pyridylboronic acid could be coupled with an appropriate aryl halide to construct a precursor that can then be elaborated to the target acetonitrile.

Electrophilic Activation and Alkylation Strategies

Electrophilic activation of the pyridine ring or a side chain, followed by alkylation, presents another modern approach.

One strategy involves the direct C-H functionalization of pyridines. While challenging due to the electron-deficient nature of the pyridine ring, methods involving the formation of pyridinium (B92312) salts to increase electrophilicity can be employed. Subsequent nucleophilic attack by a cyanomethyl anion equivalent could potentially lead to the desired product.

Another approach is the visible-light-promoted cyanomethylation of heteroaromatic compounds. Recent research has shown that bromoacetonitrile (B46782) can serve as a cyanomethyl radical source in the presence of a photocatalyst like Ir(ppy)3. nih.gov This method allows for the direct installation of the cyanomethyl group onto a heterocycle under mild conditions. nih.gov Although not specifically demonstrated for 6-methylpyridine, this strategy holds promise for a more direct and efficient synthesis of this compound.

Green Chemistry Principles in Synthesis Optimization

The use of deep eutectic solvents (DES) has been explored as a green and novel route for N-alkylation/acylation reactions in the synthesis of related heterocyclic compounds. researchgate.net These solvents, prepared by combining choline (B1196258) chloride and urea, offer an efficient and cost-effective alternative to traditional volatile organic solvents. researchgate.net The reactions in DES proceed with high selectivity, avoiding the formation of N,N-dialkylation by-products. researchgate.net

In the context of peptide synthesis, which shares some reactive principles with the synthesis of complex nitrogen-containing heterocycles, significant efforts have been made to replace hazardous solvents like DMF and NMP. unife.it Acetonitrile (ACN) and tetrahydrofuran (B95107) (THF) have been investigated as alternatives that can minimize racemization and improve coupling yields. unife.it Furthermore, biomass-derived solvents such as 2-methyl tetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored for their favorable environmental profiles. unife.it The choice of solvent is often linked to the solid support used in solid-phase synthesis, with ChemMatrix resins showing better performance with greener solvents compared to traditional polystyrene-based supports. unife.it

Catalysis plays a pivotal role in green synthesis. For instance, the use of palladium acetate (B1210297) and a phosphine (B1218219) ligand can catalyze coupling reactions, with the choice of ligand and its ratio to the metal being critical for achieving high yields. google.com Visible-light photoredox catalysis offers an efficient and practical method for cycloaddition reactions, providing access to pyridine derivatives under mild conditions. organic-chemistry.org

Reaction Mechanisms and Mechanistic Investigations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The formation of this compound and its precursors involves several key mechanistic pathways.

Nucleophilic Substitution Pathways

Nucleophilic substitution is a cornerstone of many synthetic steps. In the synthesis of related pyridine derivatives, the addition of Grignard reagents to pyridine N-oxides proceeds via nucleophilic attack to afford 2-substituted pyridines. organic-chemistry.org The reaction of 2-amino-3(5)-nitro-6-picolines to form pyridin-2-ones involves diazotization, a process initiated by nucleophilic attack of the amino group. nih.gov

The conversion of β-nitropyridin-2-ones to 2-methoxypyridines involves an initial nucleophilic attack in the conversion to 2-chloropyridines, followed by a nucleophilic substitution of the chlorine atom by a methoxy (B1213986) group. nih.gov The phenacylation of 6-methyl-β-nitropyridin-2-ones, although yielding low amounts of the desired product, proceeds through the nucleophilic attack of the pyridone nitrogen on the phenacyl bromide. nih.gov

A proposed mechanism for the synthesis of 3-cyanopyridine (B1664610) involves the in-situ formation of the 3-ACN anion from acetonitrile, which then acts as a nucleophile, attacking the ortho-carbon of a pyridinium salt. mdpi.com This is followed by ring-opening and a 6π-aza electrocyclization to form a dihydropyridine (B1217469) intermediate, which then aromatizes. mdpi.com

| Reactants | Reagents/Conditions | Product | Mechanism Highlights |

| Pyridine N-oxides | Grignard reagents, THF; then Acetic anhydride (B1165640) or DMF | 2-Substituted pyridines or 2-Substituted pyridine N-oxides | Nucleophilic addition of Grignard reagent to the pyridine ring. organic-chemistry.org |

| 2-Amino-3(5)-nitro-6-picolines | Diazotization | 3- and 5-nitro derivatives of 6-methylpyridin-2-one | Nucleophilic attack of the amino group in the diazotization step. nih.gov |

| β-Nitropyridin-2-ones | POCl₃; then MeONa in methanol (B129727) | 2-Methoxypyridines | Nucleophilic substitution of the hydroxyl group with chloride, followed by nucleophilic substitution of chloride with methoxide. nih.gov |

| Pyridinium salt | Acetonitrile, Base | 3-Cyanopyridine | Nucleophilic attack of the in-situ formed 3-ACN anion. mdpi.com |

Oxidation and Reduction Reactions of Related Intermediates

Oxidation and reduction reactions are critical for introducing and modifying functional groups in the synthesis of pyridine derivatives. The oxidation of 6-hydroxyalkylpteridines to 6-acylpteridines has been achieved chemoselectively using tetrapropylammonium (B79313) peroxyruthenate (TPAP) as a catalyst. clockss.org This reaction avoids common side reactions like N-oxide formation and C-C bond cleavage. clockss.org The use of a butoxy protective group was found to be essential for solubility in acetonitrile and to facilitate the reaction. clockss.org

In the synthesis of an intermediate for Etoricoxib, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an oxidation step is involved. google.com An improved process for this oxidation utilizes a combination of an oxidant (like a mixture of peracetic acid and hydrogen peroxide) in the presence of a catalyst (sodium tungstate) and an acid (methanesulfonic acid). google.com

Reduction reactions are also key. The reduction of a triple bond in an alkyne to a double bond in an alkene can be achieved using sodium metal in liquid ammonia. youtube.com The reduction of 6-acylpteridine derivatives can lead to the formation of 7,8-dihydropteridines. clockss.org

| Substrate | Reagents/Conditions | Product | Key Transformation |

| 6-Hydroxyalkylpteridines | TPAP, NMO, MS-4A, Acetonitrile | 6-Acylpteridines | Selective oxidation of a side-chain alcohol to a ketone. clockss.org |

| 1-(6-Methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone precursor | Peracetic acid, Hydrogen peroxide, Sodium tungstate, Methanesulfonic acid | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Oxidation of a thioether to a sulfone. google.com |

| Alkyne | Sodium metal, Liquid ammonia | Alkene | Reduction of a triple bond to a double bond. youtube.com |

| 6-Acylpteridine | Reduction conditions | 7,8-Dihydropteridine | Reduction of the pteridine (B1203161) ring system. clockss.org |

Hydrolysis and Decarboxylation Processes

Hydrolysis and decarboxylation are often crucial final steps in the synthesis of pyridine-containing compounds. The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone can involve the acid hydrolysis and decarboxylation of an intermediate, 3-(6-methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile. wipo.int

The decarboxylation of pyridinecarboxylic acids can be influenced by the reaction conditions. For example, 2-pyridone-3-carboxylic acids can undergo decarboxylation. nih.gov The mechanism of decarboxylation of α-pyridylacetic acid has also been a subject of study. acs.org In some cases, hydrolysis of ester or amide functionalities is necessary to yield the final carboxylic acid product, which may then undergo decarboxylation. acs.org For instance, hydrolysis of certain intermediates with potassium hydroxide (B78521) or various acids can lead to the desired phenolic product. acs.org

| Starting Material | Reaction | Product | Key Process |

| 3-(6-Methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile | Acid hydrolysis and decarboxylation | 1-(6-Methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone | Removal of a nitrile and a carboxyl group. wipo.int |

| 2-Pyridone-3-carboxylic acids | Decarboxylation | 2-Pyridones | Loss of carbon dioxide from the carboxylic acid. nih.gov |

| Pyridinecarboxylic acid derivatives | Hydrolysis | Pyridinecarboxylic acids | Conversion of esters or amides to carboxylic acids. acs.org |

Chemical Reactivity and Derivatization Strategies of 2 6 Methylpyridin 3 Yl Acetonitrile

Reactivity of the Methylpyridine Moiety

The methylpyridine ring presents additional sites for chemical modification, both on the aromatic ring itself and at the methyl substituent.

Electrophilic Aromatic Substitution Studies on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring in 2-(6-methylpyridin-3-yl)acetonitrile significantly influence the regioselectivity of such reactions. The methyl group at the 6-position is an activating group and directs incoming electrophiles to the ortho and para positions (positions 5 and 3, respectively). Conversely, the cyanomethyl group at the 3-position is a deactivating group and directs incoming electrophiles to the meta position (position 5).

Therefore, for an electrophilic attack on the pyridine ring of this compound, the directing effects of both substituents would converge to favor substitution at the 5-position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration of pyridine derivatives often requires harsh conditions. patsnap.com The presence of the activating methyl group in this compound would likely facilitate such reactions compared to unsubstituted pyridine.

Modifications at the Methyl Group

The methyl group attached to the pyridine ring is also a site for chemical modification.

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 3-(cyanomethyl)pyridine-6-carboxylic acid. Various oxidizing agents can be employed for this transformation, and studies on the oxidation of other methylpyridines suggest this is a feasible pathway. bme.huacs.org

Halogenation: Free-radical halogenation can occur at the methyl group under UV light or with radical initiators. libretexts.org This would lead to the formation of 2-(6-(halomethyl)pyridin-3-yl)acetonitrile, which can serve as a versatile intermediate for further nucleophilic substitution reactions. Patents describing the halogenation of 3-methylpyridine (B133936) indicate that such transformations are industrially relevant. google.com

Derivatization for Library Synthesis

The multiple reaction sites on this compound make it an attractive scaffold for the synthesis of compound libraries for drug discovery and other applications. The ability to independently modify the nitrile group and the methylpyridine moiety allows for the generation of a wide array of derivatives with diverse physicochemical properties.

A prominent example of its use in derivatization is in the synthesis of the COX-2 inhibitor, Etoricoxib. patsnap.comdrugfuture.comepo.orggoogle.comjustia.com In one synthetic route, 1-(6-methylpyridin-3-yl)ethanone is reacted with a 4-substituted-phenylmethyl sulfone in a key carbon-carbon bond-forming step. justia.com Although this specific example starts from the corresponding ketone, it highlights the utility of the 6-methylpyridin-3-yl core, which is directly related to this compound. The synthesis of various analogs and intermediates of Etoricoxib showcases the derivatization potential of this scaffold.

The general reactivity profile suggests that a combinatorial approach could be applied. For instance, a library could be generated by first performing a set of reactions on the nitrile group (e.g., creating a series of ketones via Grignard addition) and then subjecting these products to a second set of reactions at the methyl group or on the pyridine ring. The development of efficient synthetic methodologies for such transformations is key to unlocking the full potential of this versatile building block for library synthesis. nih.govresearchgate.netnih.govrsc.org

Structure-Activity Relationship (SAR) Focused Derivatization

The derivatization of this compound is prominently exemplified by its role in the development of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov The journey from the initial scaffold to the final drug molecule illustrates a classic case of SAR-driven molecular optimization.

The core structure of this compound provides the essential pyridine ring, a key feature in a class of diarylpyridine COX-2 inhibitors. The synthetic strategy often involves the transformation of the acetonitrile (B52724) group and subsequent modifications to build the final pharmacophore. A crucial intermediate in the synthesis of Etoricoxib is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. researchgate.netgoogle.comgoogle.com This intermediate highlights the derivatization at the active methylene (B1212753) group of the parent acetonitrile.

The development of Etoricoxib and related analogs has demonstrated the importance of specific substitutions on the pyridine and the attached phenyl ring for optimal COX-2 selectivity and potency. For instance, the 6-methyl group on the pyridine ring and the 4-(methylsulfonyl)phenyl group are critical for high-affinity binding to the COX-2 enzyme. The chlorine substituent at the 5-position of the pyridine ring in Etoricoxib further enhances its inhibitory activity.

The following table summarizes the key structural features and their importance in the SAR of Etoricoxib, derived from the this compound scaffold.

| Compound/Fragment | Key Structural Feature | Contribution to Activity |

| This compound | 6-Methylpyridine core | Provides the fundamental scaffold for diarylpyridine COX-2 inhibitors. |

| Etoricoxib | 5-Chloro substitution on the pyridine ring | Enhances the inhibitory potency against COX-2. nih.gov |

| Etoricoxib | 3-[4-(Methylsulfonyl)phenyl] group | The sulfone moiety is crucial for binding to the secondary pocket of the COX-2 enzyme, contributing significantly to selectivity over COX-1. nih.gov |

This targeted derivatization approach, guided by iterative synthesis and biological testing, has allowed for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile of a potent and selective COX-2 inhibitor.

Combinatorial Chemistry Approaches

While the focused synthesis of Etoricoxib is a prime example of derivatization, the structural features of this compound also make it amenable to combinatorial chemistry strategies for the rapid generation of large libraries of diverse compounds. The goal of such an approach is to explore a wider range of biological targets beyond COX-2.

The key reactive handles for combinatorial derivatization on the this compound scaffold are:

The Active Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be readily removed by a base. The resulting carbanion can participate in various reactions, including alkylation, acylation, and condensation with aldehydes or ketones. This allows for the introduction of a wide variety of substituents at this position.

The Nitrile Group: The nitrile functionality itself can be transformed into several other important functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for further derivatization.

The Pyridine Ring: The pyridine ring can undergo various modifications, such as electrophilic substitution reactions, although these are generally less facile than on a benzene ring. More commonly, modifications can be introduced through cross-coupling reactions if a suitable leaving group is present on the ring, or through N-oxidation followed by nucleophilic substitution.

A hypothetical combinatorial library based on this compound could be constructed as follows:

Table of Potential Combinatorial Derivatizations

| Reaction Site | Reagent Class (R-X) | Resulting Functional Group | Potential for Diversity |

| Active Methylene | Alkyl halides (R-Br, R-I) | Mono- or di-alkylated products | High (diverse R groups) |

| Acyl chlorides (R-COCl) | β-ketonitriles | High (diverse R groups) | |

| Aldehydes/Ketones (R-CHO/R-CO-R') | α,β-unsaturated nitriles | High (diverse R and R' groups) | |

| Nitrile Group | H₂O/H⁺ or OH⁻ | Carboxylic acid/Amide | Moderate (further derivatization possible) |

| LiAlH₄ or H₂/catalyst | Primary amine | Moderate (further derivatization possible) | |

| Grignard reagents (R-MgBr) | Ketones | High (diverse R groups) | |

| Pyridine Ring | Halogenating agents (e.g., NBS) | Halogenated pyridines | Moderate (enables cross-coupling) |

| Oxidizing agents (e.g., m-CPBA) | Pyridine N-oxides | Moderate (enables nucleophilic substitution) |

By employing automated, high-throughput synthesis techniques, a vast number of unique compounds can be generated from these parallel reactions. mdpi.comchemspeed.com The resulting library of diverse this compound derivatives could then be screened against a panel of biological targets to identify novel hit compounds for various diseases. This strategy significantly accelerates the early stages of drug discovery by exploring a broad chemical space in an efficient manner. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

A Key Synthetic Intermediate for Bioactive Molecules

The versatility of 2-(6-methylpyridin-3-yl)acetonitrile allows for its use in the construction of complex molecular architectures targeting a range of therapeutic areas.

Precursor to Cyclooxygenase-2 (COX-2) Inhibitors (e.g., Etoricoxib)

A significant application of this compound and its close derivatives is in the synthesis of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The highly successful anti-inflammatory drug Etoricoxib is a prime example. justia.comgoogle.com The synthesis of a key intermediate for Etoricoxib, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, can be achieved through a pathway involving a derivative of this compound. patsnap.com

One patented method describes the synthesis of a structurally related compound, 2-(4-methylthiophenyl)-3-(6-methylpyridinium)-3-yl-3-oxopropionitrile, highlighting the importance of the cyanophenylpyridine core structure. patsnap.com While various synthetic routes to the Etoricoxib intermediate exist, many rely on the core structure provided by precursors like this compound. justia.comdrugfuture.compatsnap.com

Table 1: Key Intermediates in the Synthesis of Etoricoxib

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Core precursor structure |

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Key intermediate for Etoricoxib |

| 2-(4-Methylthiophenyl)-3-(6-methylpyridinium)-3-yl-3-oxopropionitrile | Structurally related intermediate |

Intermediate in Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Ligand Development

Muscarinic acetylcholine receptors (mAChRs) are implicated in a variety of physiological processes and are important targets for drug discovery in areas such as neurodegenerative and psychiatric disorders. nih.goved.ac.uk While direct evidence of this compound as a starting material for currently marketed mAChR ligands is limited, its pyridine-based structure is a common feature in many potent and selective mAChR modulators. nih.govdocumentsdelivered.com The design and synthesis of novel mAChR agonists and antagonists often involve the use of substituted pyridine (B92270) scaffolds to achieve desired receptor subtype selectivity and pharmacokinetic properties. nih.govvanderbilt.edu The structural motif of this compound makes it a plausible candidate for the development of new mAChR ligands.

Contribution to Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Antagonists

Metabotropic glutamate receptor subtype 5 (mGluR5) is a key target in the central nervous system for the treatment of various disorders, including anxiety, pain, and addiction. nih.gov The development of selective mGluR5 antagonists has been an active area of research. Several potent antagonists feature a pyridyl-ethynyl or a substituted pyridinyl moiety, underscoring the relevance of the core structure found in this compound. nih.govebi.ac.uk For instance, research has shown that derivatives such as N-(5-fluoropyridin-2-yl)-6-methyl-4-((6-methylpyridin-3-yl)oxy)picolinamide exhibit potent mGluR5 antagonism. acs.org The synthesis of such complex molecules often involves the coupling of substituted pyridine fragments, for which this compound could serve as a valuable precursor.

Table 2: Examples of Pyridine-Containing mGluR5 Antagonists

| Compound Class | Relevance of this compound Structure |

|---|---|

| Pyridyl-ethynyl derivatives | The pyridyl group is a key pharmacophore. nih.gov |

| Heterobiaryl amides | The 6-methylpyridin-yl moiety is a component of potent antagonists. ebi.ac.uk |

| Substituted picolinamides | The 6-methylpyridin-3-yl group is incorporated into the final structure. acs.org |

Exploration of Biological Activities of Derivatives

Beyond its role as a synthetic intermediate, derivatives of the core this compound structure have been investigated for their own intrinsic biological activities.

Antimicrobial and Antiviral Properties

The pyridine ring is a common feature in many compounds exhibiting antimicrobial and antiviral activity. While specific studies on the direct derivatives of this compound are not extensively documented, research on structurally related pyridine and quinolone derivatives suggests the potential for such activity. For example, various 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria. nih.gov Similarly, novel uracil (B121893) derivatives containing a pyridone-like structure have shown activity against HIV-1 and the influenza H1N1 virus. nih.gov Furthermore, rupestonic acid derivatives incorporating a 1,2,3-triazole moiety, which can be synthesized from precursors with a reactive nitrile group, have exhibited antiviral activity against influenza viruses. nih.gov

Modulatory Effects on Biochemical Pathways

The ability of small molecules to modulate biochemical pathways is fundamental to their therapeutic effect. While specific research on the modulatory effects of this compound derivatives is an emerging area, the diverse biological targets of pyridine-containing compounds suggest a broad potential. The engagement of this structural class with receptors like mAChRs and mGluR5 indicates a capacity to influence critical signaling cascades within the cell. Further investigation into the derivatives of this compound is warranted to fully elucidate their potential to modulate various biochemical pathways and to identify new therapeutic opportunities.

Therapeutic Potential in Neurological Disorders

The structural motif of a methyl-substituted pyridine ring linked to an acetonitrile (B52724) group, as present in this compound, has drawn interest in the quest for novel therapeutics for complex neurological disorders. While direct preclinical or clinical data on this compound for neurological conditions remains to be extensively published, the therapeutic promise of its core structure can be inferred from the study of its derivatives and analogous compounds.

Derivatives of pyridine are recognized for their diverse biological activities, including applications in anti-inflammatory, anti-Alzheimer's, and other neuroprotective roles. nih.gov The pyridine moiety is a key component in many FDA-approved drugs and is known to interact with a variety of biological targets within the central nervous system (CNS). nih.govnih.gov

One of the key areas where pyridine-containing compounds have shown potential is in the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a range of cognitive functions and are a target for the treatment of disorders like Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.govwikipedia.org The design of selective nAChR ligands is a major focus of neuroscience research, and pyridine-based structures are frequently employed as a core scaffold in the development of such agents. nih.govunimi.it For instance, variations in the substitution pattern on the pyridine ring can significantly impact the binding affinity and selectivity for different nAChR subtypes. sigmaaldrich.com

Furthermore, the acetonitrile group, while seemingly simple, can participate in crucial molecular interactions within a receptor's binding site. The structural and electronic properties of the this compound scaffold make it a valuable starting point for the design of molecules that can cross the blood-brain barrier and engage with specific neurological targets.

Advanced Drug Design Principles Utilizing the Core Structure

The core structure of this compound serves as a versatile template for the application of advanced drug design principles, including ligand design and pharmacophore modeling. These computational techniques are instrumental in the rational design of novel, potent, and selective drug candidates.

Ligand Design and Binding Affinity Studies

Ligand design is a cornerstone of modern drug discovery, aiming to create molecules that can bind to a specific biological target with high affinity and selectivity. The this compound scaffold offers several avenues for modification to optimize interactions with neurological targets.

Structure-activity relationship (SAR) studies on related pyridine derivatives have demonstrated that the nature and position of substituents on the pyridine ring are critical for biological activity. nih.gov For example, the introduction of different functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which influence a ligand's ability to fit into a receptor's binding pocket and establish favorable interactions.

Computational docking simulations are a powerful tool used in ligand design to predict the binding mode and affinity of a molecule to its target. In the context of the this compound core, these simulations can guide the design of new analogs with improved binding characteristics for specific neurological receptors. For instance, by modeling the interactions of this scaffold with the binding sites of nAChRs or monoamine oxidase (MAO) enzymes, researchers can identify key contact points and design modifications to enhance potency and selectivity. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. dovepress.com This model can then be used as a query to screen large virtual libraries of compounds to identify new potential drug candidates.

The development of a pharmacophore model based on the this compound scaffold would involve defining the key structural elements responsible for its (potential) activity at a given neurological target. For example, a pharmacophore model for nAChR ligands might include the nitrogen atom of the pyridine ring as a hydrogen bond acceptor, the methyl group as a hydrophobic feature, and the aromatic ring itself as a key interaction point.

Once a robust pharmacophore model is established, it can be used for virtual screening to identify novel compounds that match the defined spatial and chemical requirements. This approach has proven successful in enriching the pool of potential hits in drug discovery campaigns, saving time and resources compared to traditional high-throughput screening methods. dovepress.com The application of pharmacophore modeling to the this compound core structure holds significant promise for the discovery of new and effective treatments for a range of neurological disorders.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and Density Functional Theory (DFT) methods are powerful tools for predicting molecular properties. For 2-(6-Methylpyridin-3-yl)acetonitrile, these calculations would typically be performed using various basis sets (e.g., 6-31G*, cc-pVDZ) to ensure the accuracy of the results. Key parameters that would be investigated include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra to identify characteristic vibrational modes. This can aid in the experimental identification and characterization of the compound.

Thermodynamic Properties: Predicting properties such as enthalpy of formation, entropy, and heat capacity.

A representative table of the kind of data that would be generated from such studies is presented below.

Table 1: Hypothetical DFT Calculated Parameters for this compound

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| Point Group | Value |

| Key Bond Lengths (Å) | |

| C(pyridine)-C(methylene) | Value |

| C(methylene)-C(nitrile) | Value |

| C(nitrile)≡N | Value |

| **Key Bond Angles (°) ** |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Analysis of the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed over the acetonitrile (B52724) group and the pyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Conformational Analysis and Stability Studies

The presence of a flexible bond between the pyridine ring and the acetonitrile group allows for different spatial orientations, or conformations. Conformational analysis would identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angle of the C(pyridine)-C(methylene) bond and calculating the energy at each step. The results would provide insight into the molecule's preferred shape in different environments.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would provide a time-resolved picture of the motion of this compound. By simulating the molecule in a solvent (e.g., water or an organic solvent) over a period of time (nanoseconds to microseconds), researchers could study:

Solvation Effects: How the solvent molecules arrange around the solute and influence its conformation and dynamics.

Transport Properties: Diffusion coefficients and other transport properties could be calculated.

Structural Fluctuations: Observing how the bond lengths, angles, and dihedrals fluctuate around their equilibrium values.

Molecular Docking Studies with Biological Targets

Given that pyridine and nitrile moieties are present in many biologically active compounds, molecular docking studies could be employed to investigate the potential interaction of this compound with various protein targets. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The process involves:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Docking the 3D structure of this compound into the active site of the protein.

Scoring the different binding poses to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | Value |

| Interacting Residues | List of Amino Acid Residues |

| Types of Interactions | e.g., Hydrogen Bond, Hydrophobic |

Note: The values in this table are placeholders and would depend on the specific biological target chosen for the docking study.

Spectroscopic Data Interpretation through Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for the interpretation and prediction of spectroscopic data for organic molecules, including this compound. These theoretical calculations provide a detailed understanding of the relationships between molecular structure and spectroscopic signatures, aiding in the assignment of experimental spectra.

The general workflow for the computational analysis of spectroscopic properties begins with the optimization of the molecule's ground state geometry. Using a selected DFT functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), the minimum energy conformation of the molecule is determined. Following this, frequency calculations are performed at the same level of theory to predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Spectra Analysis

Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. The Potential Energy Distribution (PED) analysis is also commonly employed to provide a quantitative assignment of the vibrational modes, describing the contribution of individual internal coordinates to each normal mode.

For this compound, key vibrational modes that can be analyzed include the C≡N stretch of the acetonitrile group, the aromatic C-H and C-C stretching and bending modes of the pyridine ring, and the vibrational modes of the methyl group.

Table 1: Illustrative Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (pyridine) | 3100-3000 | 3100-3000 | Aromatic C-H stretching |

| C-H stretch (methyl) | 2980-2900 | 2980-2900 | CH₃ symmetric and asymmetric stretching |

| C≡N stretch | 2250 | 2252 | Acetonitrile group stretching |

| C=C, C=N stretch | 1600-1400 | 1600-1400 | Pyridine ring skeletal vibrations |

| C-H bend (methyl) | 1450-1370 | 1450-1370 | CH₃ symmetric and asymmetric bending |

| C-H in-plane bend | 1300-1000 | 1300-1000 | Pyridine ring C-H bending |

| C-H out-of-plane bend | 900-700 | 900-700 | Pyridine ring C-H bending |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual experimental and calculated values may vary.

Nuclear Magnetic Resonance (NMR) Spectra Analysis

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (¹H and ¹³C) of molecules. These calculations are typically performed on the optimized molecular geometry, and the results are often referenced against a standard compound like Tetramethylsilane (TMS). The predicted chemical shifts can be invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules with overlapping peaks.

For this compound, computational methods can help to distinguish between the different aromatic protons on the pyridine ring and to confirm the chemical shifts of the methyl and methylene (B1212753) protons.

Table 2: Illustrative Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| Pyridine-H2 | 8.4 | 8.5 |

| Pyridine-H4 | 7.6 | 7.7 |

| Pyridine-H5 | 7.3 | 7.4 |

| CH₂ | 3.8 | 3.9 |

| CH₃ | 2.5 | 2.6 |

| ¹³C NMR | ||

| Pyridine-C6 | 158 | 159 |

| Pyridine-C2 | 149 | 150 |

| Pyridine-C4 | 136 | 137 |

| Pyridine-C3 | 132 | 133 |

| Pyridine-C5 | 123 | 124 |

| CN | 117 | 118 |

| CH₂ | 20 | 21 |

| CH₃ | 18 | 19 |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual experimental and calculated values may vary.

By correlating theoretical data with experimental findings, a more robust and detailed understanding of the spectroscopic properties of this compound can be achieved. This synergy between computational and experimental chemistry is a powerful strategy in modern chemical analysis.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatographic techniques are fundamental for separating 2-(6-Methylpyridin-3-yl)acetonitrile from impurities, which may include starting materials, by-products from synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Developing a robust HPLC method is critical for achieving accurate and reproducible results. Reversed-phase HPLC is the most common mode used for compounds of this polarity.

Method development typically involves the systematic optimization of several key parameters to achieve good resolution, peak shape, and a reasonable analysis time. Acetonitrile (B52724) or methanol (B129727) are common choices for the organic component of the mobile phase due to their compatibility with reversed-phase columns and their UV transparency. youtube.commasontechnology.ie Acetonitrile is often favored for its lower UV cutoff (around 190 nm) and lower viscosity, which results in lower backpressure. masontechnology.ie

A typical starting point for method development would involve a C18 column and a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile. thermofisher.comscharlab.com The buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) helps to control the ionization state of the basic pyridine (B92270) nitrogen, ensuring consistent retention times and symmetrical peak shapes. Detection is commonly performed using a UV detector at a wavelength where the pyridine chromophore absorbs, typically around 254 nm or 260 nm.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Controls pH, improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol youtube.comthermofisher.com | Elutes the compound from the column. |

| Gradient | e.g., 10% B to 90% B over 15 minutes | To separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min koreascience.kr | Affects analysis time and separation efficiency. |

| Column Temperature | 25-40 °C koreascience.kr | Influences viscosity and retention time. |

| Detection | UV at ~260 nm | Monitors the eluting compound based on its UV absorbance. |

| Injection Volume | 5-10 µL | Amount of sample introduced into the system. |

This table represents a generalized starting point for HPLC method development. Actual conditions must be optimized for the specific sample and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. thomassci.com For this compound, LC-MS is invaluable for confirming molecular identity and assessing purity with high specificity.

Following separation on the LC column, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in positive ion mode to protonate the basic pyridine nitrogen, forming the [M+H]⁺ ion. The mass analyzer then separates ions based on their mass-to-charge ratio (m/z). The detection of an ion with an m/z value corresponding to the protonated molecule of this compound provides strong evidence of its identity. Furthermore, LC-MS can detect and tentatively identify impurities by their unique m/z values, even if they co-elute with the main peak in the UV chromatogram.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | PubChem nih.gov |

| Monoisotopic Mass | 132.0687 g/mol | PubChem epa.gov |

| Predicted [M+H]⁺ (protonated molecule) | 133.0760 m/z | PubChem |

The data in this table is based on theoretical calculations and provides the expected values for mass spectrometric analysis.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information about the chemical environment of the atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The methyl group protons (-CH₃) would appear as a singlet. The methylene (B1212753) protons (-CH₂-) of the acetonitrile group would also appear as a singlet. The three protons on the pyridine ring would appear as distinct signals in the aromatic region, with their splitting patterns (e.g., doublet, doublet of doublets) determined by their coupling to adjacent protons. Data from related structures like 2-amino-6-methylpyridine (B158447) suggest the pyridine protons would resonate at specific chemical shifts. chemicalbook.com

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (methyl group) | ~2.4-2.6 | Singlet | 3H |

| -CH₂-CN (methylene group) | ~3.7-3.9 | Singlet | 2H |

| Pyridine Ring H-4, H-5 | ~7.2-7.8 | Doublet / Doublet of Doublets | 2H |

| Pyridine Ring H-2 | ~8.4-8.6 | Singlet / Doublet | 1H |

This table presents predicted ¹H NMR data based on the structure of this compound and known values for similar chemical environments. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. The spectrum for this compound would be expected to show eight distinct signals. The nitrile carbon (-C≡N) has a characteristic chemical shift, as do the carbons of the methyl group, methylene group, and the five carbons of the pyridine ring. chemicalbook.comnmrs.io

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ (methyl group) | ~20-25 |

| -C H₂-CN (methylene group) | ~20-25 |

| -C ≡N (nitrile group) | ~117-120 |

| Pyridine Ring Carbons (C3, C4, C5) | ~120-140 |

| Pyridine Ring Carbons (C2, C6) | ~148-158 |

This table presents predicted ¹³C NMR data based on the structure of this compound and known values for similar functional groups. chemicalbook.comorganicchemistrydata.orgspectrabase.com Actual values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group. nist.govnist.gov

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C≡N (Nitrile) | 2240 - 2260 | Stretch |

| C-H (sp³ - Methyl/Methylene) | 2850 - 3000 | Stretch |

| C-H (sp² - Aromatic) | 3000 - 3100 | Stretch |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Stretch |

This table outlines the expected characteristic IR absorption frequencies for the functional groups present in this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a compound. researchgate.net By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. For this compound (C₈H₈N₂), the experimentally determined exact mass should match the theoretically calculated mass within a narrow tolerance (e.g., < 5 ppm), providing definitive confirmation of its chemical formula.

| Adduct Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 132.0682 |

| [M+H]⁺ | 133.0760 |

| [M+Na]⁺ | 155.0580 |

Data sourced from PubChem predictions. nih.gov These values are essential for confirming the identity of the compound via HRMS analysis.

X-ray Crystallography and Powder Diffraction Analysis

The precise three-dimensional arrangement of atoms within a crystalline solid is determined using X-ray crystallography, a powerful technique that provides definitive structural proof. For this compound, this would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields critical data such as the crystal system, space group, unit cell dimensions, and atomic coordinates, which together describe the molecule's conformation and the packing of molecules within the crystal lattice.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a crystalline solid based on the diffraction of X-rays by the powder sample. This method is instrumental in phase identification, purity assessment, and the study of crystalline polymorphism.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric structures. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.2 | Unit cell dimension along the b-axis. |

| c (Å) | 12.1 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 105.3 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Volume (ų) | 1005 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined through X-ray crystallographic analysis.

Advanced Analytical Separations and Detection

The separation and detection of this compound from complex mixtures, as well as its quantification, would rely on advanced chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyridine ring in the molecule is expected to absorb UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds. mdpi.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (identification) and quantitative information. While specific GC-MS methods for this compound are not detailed in the available literature, general methods for pyridine compounds often utilize a non-polar or medium-polarity capillary column and electron ionization (EI) for fragmentation and detection. mdpi.com

Mass Spectrometry (MS) , often coupled with a separation technique, is a primary tool for determining the molecular weight and structural information of a compound. For this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used to generate ions for mass analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, aiding in the confirmation of the elemental composition. Predicted collision cross section (CCS) values, which relate to the ion's size and shape, can also be calculated and used as an additional identification parameter. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 133.07602 | 128.2 |

| [M+Na]⁺ | 155.05796 | 141.5 |

| [M+NH₄]⁺ | 150.10256 | 133.8 |

| [M+K]⁺ | 171.03190 | 131.5 |

| [M-H]⁻ | 131.06146 | 123.2 |

Source: PubChemLite. uni.lu These values are predicted and not experimentally determined.

Applications in Materials Science Research

Polymer Chemistry and Monomer Applications

While specific research on the direct polymerization of 2-(6-Methylpyridin-3-yl)acetonitrile is not extensively documented in publicly available literature, the functionalities present in the molecule suggest its potential as a monomer or a precursor to monomers for various types of polymers.

The nitrile group (C≡N) is a versatile functional group in polymer chemistry. It can be involved in polymerization reactions through several pathways:

Cyclotrimerization: The nitrile groups can undergo cyclotrimerization to form triazine rings, leading to the formation of highly cross-linked and thermally stable polymers. This has been a known method for creating robust network polymers.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. The resulting pyridyl-acetic acid or acrylamide (B121943) derivatives could then be used as monomers in conventional polymerization techniques like condensation polymerization or free-radical polymerization to create linear or branched polymers.

Reduction: Reduction of the nitrile group to an amine would yield a diamine monomer, which could be a precursor for polyamides or polyimines.

The pyridine (B92270) ring itself can also be a key component in polymer design. The nitrogen atom in the pyridine ring can be quaternized to introduce positive charges, leading to the formation of polycationic polymers or ionomers. These charged polymers often exhibit interesting solution properties and can be used in applications such as polyelectrolytes, membranes, and flocculants.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Functional Group Involved | Resulting Polymer Type | Potential Properties |

| Cyclotrimerization | Nitrile (C≡N) | Cross-linked triazine network | High thermal stability, rigidity |

| Hydrolysis and subsequent polymerization | Nitrile to Carboxylic Acid/Amide | Polyamide, Polyacrylate | Varied solubility, functional side chains |

| Reduction and subsequent polymerization | Nitrile to Amine | Polyamide, Polyimine | Chelating properties, thermal stability |

| Quaternization of Pyridine Nitrogen | Pyridine Ring | Polycationic Polymer | Water solubility, ionic conductivity |

Supramolecular Chemistry and Self-Assembly

The structure of this compound is well-suited for applications in supramolecular chemistry, where non-covalent interactions are used to construct larger, organized structures.

The key features enabling self-assembly are:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. It can interact with suitable hydrogen bond donors to form predictable assemblies in the solid state or in solution.

Metal Coordination: The pyridine nitrogen is also a good ligand for a wide variety of metal ions. This allows for the construction of coordination polymers and metal-organic frameworks (MOFs). By coordinating with metal centers, this compound can act as a linker, leading to the formation of one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, and sensing.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems, which can play a significant role in directing the self-assembly process and stabilizing the resulting supramolecular structures.

For instance, in the context of crystal engineering, the interplay of hydrogen bonding and π-π stacking involving pyridyl and nitrile groups can be used to design crystal structures with specific packing motifs and physical properties.

Optoelectronic and Functional Materials

Derivatives of pyridine and nitriles are known to be components of various functional materials with interesting optical and electronic properties. While direct research on the optoelectronic properties of this compound is limited, its structural motifs suggest potential in this area.

The electronic properties of the molecule are influenced by the electron-withdrawing nature of the nitrile group and the π-system of the pyridine ring. Modification of the molecule, for example, by extending the conjugation or by introducing specific donor and acceptor groups, could lead to materials with tailored photophysical properties.

Potential areas of application include:

Luminescent Materials: Pyridine-containing compounds can exhibit fluorescence or phosphorescence. The emission properties can often be tuned by coordination to metal ions or by modifying the substituents on the pyridine ring.

Nonlinear Optical (NLO) Materials: The presence of a donor (methyl group) and an acceptor-like functionality (nitrile group) attached to a π-conjugated system (pyridine ring) is a common design strategy for molecules with NLO properties. These materials are of interest for applications in telecommunications and optical computing.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are frequently used as electron-transporting materials or as ligands in emissive metal complexes in OLEDs. The specific electronic characteristics of this compound could make it or its derivatives suitable for such applications.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies

The development of efficient and sustainable methods for the synthesis of 2-(6-Methylpyridin-3-yl)acetonitrile and its derivatives is a primary focus of current research. Traditional methods, while effective, often involve harsh reaction conditions and multi-step processes. google.compatsnap.com Modern synthetic chemistry is addressing these challenges through the exploration of innovative catalytic systems.

One of the most promising areas is the application of photoredox catalysis . This technique utilizes visible light to initiate chemical reactions under mild conditions, offering a greener alternative to traditional methods. nih.govyoutube.com Research has demonstrated the potential of photoredox catalysis for the functionalization of pyridines, which could be adapted for the synthesis of this compound derivatives. nih.govresearchgate.net For instance, the use of transition metal complexes or organic dyes as photocatalysts can enable the formation of reactive radical intermediates that can participate in a variety of bond-forming reactions. nih.govyoutube.com

Another innovative approach is biocatalysis , which employs enzymes to carry out chemical transformations. nih.gov The use of engineered enzymes, such as hydroxynitrile lyases, offers the potential for highly selective and environmentally friendly synthesis of chiral acetonitrile (B52724) derivatives. nih.gov This strategy could be particularly valuable for producing enantiomerically pure forms of this compound derivatives for pharmaceutical applications.

Furthermore, advancements in C-H activation and cross-coupling reactions are providing new tools for the direct and efficient modification of the pyridine (B92270) ring. nih.gov These methods allow for the late-stage functionalization of the this compound scaffold, enabling the rapid generation of diverse molecular libraries for screening and optimization.

| Synthetic Strategy | Key Features | Potential Advantages |

| Photoredox Catalysis | Utilizes visible light, mild reaction conditions. nih.govyoutube.com | Environmentally friendly, high selectivity, access to novel reactivity. nih.govresearchgate.net |

| Biocatalysis | Employs enzymes as catalysts. nih.gov | High stereoselectivity, green and sustainable, mild reaction conditions. nih.gov |

| C-H Activation | Direct functionalization of C-H bonds. nih.gov | Atom-economical, step-efficient, allows for late-stage modification. nih.gov |

Targeted Drug Development from this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.gov The this compound core, with its specific substitution pattern, offers a versatile platform for the design of novel therapeutic agents targeting a range of diseases.

A significant area of interest is the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors. nih.govgoogle.com By modifying the substituents on the this compound core, researchers can design molecules that selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.

The development of antibacterial agents is another promising avenue. With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial drugs. The pyridine moiety has been incorporated into compounds with potent antibacterial activity. nih.gov The this compound scaffold can be used to generate novel compounds that target essential bacterial processes, offering a potential solution to this global health crisis.

Furthermore, the structural features of this compound make it an attractive starting point for the development of drugs targeting other important protein families, such as G-protein coupled receptors (GPCRs) and ion channels. The ability to readily modify the scaffold allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

| Therapeutic Target | Rationale |

| Kinase Inhibitors | The pyridine scaffold is a known pharmacophore for kinase inhibition; potential for treating cancer and inflammatory diseases. nih.govgoogle.com |

| Antibacterial Agents | The pyridine moiety is present in various antibacterial compounds; potential to combat antibiotic resistance. nih.gov |

| Other Protein Targets | The versatile scaffold allows for the design of ligands for a wide range of receptors and enzymes involved in various diseases. |

Advanced Computational Design and Prediction

In recent years, computational methods have become an indispensable tool in drug discovery and materials science. Advanced computational design and prediction are being increasingly applied to accelerate the development of novel molecules based on the this compound scaffold.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound will interact with their biological targets. These methods allow researchers to visualize the binding mode of a molecule and to identify key interactions that contribute to its potency and selectivity. This information can then be used to guide the design of new and improved compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Machine learning and artificial intelligence (AI) are also beginning to play a significant role in molecular design. These powerful tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and to generate novel molecular structures with desired properties. The application of AI to the this compound scaffold has the potential to dramatically accelerate the discovery of new drugs and materials.

| Computational Method | Application |

| Molecular Modeling | Predicting binding modes and designing new ligands with improved affinity and selectivity. |

| QSAR | Predicting the biological activity of novel compounds and guiding lead optimization. |

| Machine Learning/AI | Generating novel molecular structures with desired properties and accelerating the discovery process. |

Interdisciplinary Research Opportunities

The versatility of the this compound scaffold extends beyond medicinal chemistry, opening up exciting opportunities for interdisciplinary research.

In the field of materials science , pyridine-containing compounds are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The electronic properties of the this compound scaffold can be tuned through chemical modification, making it a promising candidate for the development of new functional materials.

Agrochemical research is another area where this scaffold could have a significant impact. The pyridine ring is a common feature in many herbicides, insecticides, and fungicides. nih.gov By exploring the biological activity of this compound derivatives, researchers may discover new and effective crop protection agents.

Furthermore, the catalytic properties of metal complexes containing pyridine-based ligands are well-established. The this compound scaffold could be used to develop novel catalysts for a variety of organic transformations, contributing to the development of more efficient and sustainable chemical processes.

The convergence of chemistry, biology, materials science, and computational science will be crucial for unlocking the full potential of the this compound scaffold in the years to come.

| Research Area | Potential Application |

| Materials Science | Development of organic electronic materials for OLEDs and OPVs. researchgate.net |

| Agrochemicals | Discovery of new herbicides, insecticides, and fungicides. nih.gov |

| Catalysis | Design of novel catalysts for efficient and sustainable chemical synthesis. |

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include pyridine protons at δ 7.5–8.5 ppm and nitrile carbon at ~120 ppm. reports additional splitting due to diastereotopic protons in complex derivatives, requiring 2D NMR (COSY, HSQC) .

- HRMS : Confirm molecular formulas with <5 ppm mass error. highlights discrepancies in fragmentation patterns for triazole derivatives, necessitating isotopic peak analysis .

- IR : The nitrile stretch (~2240 cm⁻¹) is critical; shifts indicate hydrogen bonding or conjugation with aromatic systems .

How can contradictions in crystallographic and spectroscopic data be addressed for this compound?

Advanced Research Question

Discrepancies may arise from dynamic molecular behavior (e.g., disorder in crystal lattices). and provide strategies:

- X-ray Refinement : Use high-resolution data (R factor <0.07) and anisotropic displacement parameters to model disorder in trifluoromethyl groups .

- Cross-Validation : Compare bond angles (e.g., C–C–N ~120°) with DFT calculations. lists bond angles (e.g., F–Sb–F ~90°) for hexafluoridoantimonate counterions, aiding error analysis .

What strategies improve the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH Sensitivity : The nitrile group hydrolyzes to carboxylic acids under strong acidic/basic conditions. recommends storage in inert atmospheres (N₂/Ar) and neutral buffers .

- Thermal Stability : Differential scanning calorimetry (DSC) in shows decomposition >150°C. Stabilize via lyophilization or encapsulation in cyclodextrins for long-term storage .

How can computational methods predict reactivity in functionalization reactions of this compound?

Advanced Research Question

- DFT Calculations : Optimize transition states for nucleophilic additions (e.g., thiol-ene reactions). uses logD (pH 5.5) values (~1.2) to predict solubility and reactivity in aqueous media .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction kinetics, as in ’s HPLC studies .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Advanced Research Question

- HPLC/MS : Detect impurities <0.1% using C18 columns and acetonitrile/water gradients (). Co-eluting peaks are resolved via ion-pairing agents (e.g., TFA) .

- NMR Spiking : Add authentic standards (e.g., ’s derivatives) to identify unknown signals in crowded spectra .

How are derivatives of this compound designed for specific applications (e.g., catalysis or bioactivity)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products